molecular formula C24H32ClNO4 B1670987 Duloxetine hydrochloride CAS No. 136434-34-9

Duloxetine hydrochloride

Cat. No. B1670987
CAS RN: 136434-34-9
M. Wt: 333.9 g/mol
InChI Key: ZEUITGRIYCTCEM-KRWDZBQOSA-N
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Description

Duloxetine hydrochloride is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is orally bioavailable . It is used to treat patients affected by major depressive disorder (MDD), generalized anxiety disorder (GAD), neuropathic pain (NP), fibromyalgia (FMS), and stress incontinence urinary (SUI) .


Synthesis Analysis

The synthesis of Duloxetine hydrochloride involves a series of chemical reactions. The process-related impurities associated with the synthesis of Duloxetine hydrochloride have been characterized . An asymmetric synthesis of Duloxetine hydrochloride has also been reported .


Molecular Structure Analysis

Duloxetine hydrochloride has a molecular formula of C18H20ClNOS . The structure of Duloxetine hydrochloride has been elucidated based on 1H-NMR, 13C-NMR, IR, Mass Spectroscopy, and High Resolution Mass Spectroscopy .


Chemical Reactions Analysis

The determination of N-nitroso Duloxetine (NDXT), a potentially carcinogenic and harmful impurity in Duloxetine drug products, was successfully developed utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Other studies have also reported on the degradation of Duloxetine .


Physical And Chemical Properties Analysis

Duloxetine hydrochloride has a molecular weight of 333.9 g/mol . It is soluble in DMSO .

Scientific Research Applications

Treatment of Major Depressive Disorder (MDD)

Duloxetine is a serotonin-norepinephrine reuptake inhibitor approved for the treatment of patients affected by major depressive disorder (MDD) . It has been shown to be superior to placebo and other antidepressants such as sertraline, fluvoxamine, venlafaxine, paroxetine, escitalopram, fluoxetine, and bupropion .

Management of Generalized Anxiety Disorder (GAD)

Duloxetine is also used in the treatment of generalized anxiety disorder (GAD), which is one of the most prevalent psychiatric disorders, affecting 6% of the population during their lifetime .

Neuropathic Pain (NP) Relief

Duloxetine has been found effective in the treatment of neuropathic pain (NP). This is particularly beneficial for patients with diabetic peripheral neuropathic pain .

Fibromyalgia (FMS) Management

Duloxetine has been approved for the treatment of fibromyalgia (FMS). Studies have shown that duloxetine can effectively manage the symptoms of this condition .

Treatment of Stress Urinary Incontinence (SUI)

Duloxetine is used in the treatment of stress urinary incontinence (SUI). Clinical studies have demonstrated the efficacy of duloxetine in the treatment of this condition .

Formulation Development

Duloxetine hydrochloride is acid-labile thus it is formulated as gastro-resistant pellets. This formulation aims to develop Delayed-release oral capsules comprising Duloxetine Hcl pellets which is similar in dissolution profile and bioavailability, thereby establishing bio equivalence to that of the reference product-Cymbalta® .

Treatment of Obsessive-Compulsive Disorder (OCD) and Post-Traumatic Stress Disorder (PTSD)

Duloxetine has been found to be effective in the treatment of obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD), which are common psychiatric comorbidities with MDD .

Treatment of Diabetic Peripheral Neuropathy Pain

Duloxetine hydrochloride is the first drug officially approved by the FDA to treat adult diabetic peripheral neuropathy pain .

These applications demonstrate the versatility and efficacy of Duloxetine hydrochloride in treating a variety of conditions. It’s important to note that while Duloxetine hydrochloride has been found to be generally safe and well-tolerated, it should always be used under the supervision of a healthcare professional .

Safety And Hazards

Duloxetine hydrochloride may be harmful if swallowed and can cause serious eye damage . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children and may cause damage to organs (Liver) through prolonged or repeated exposure .

Future Directions

Duloxetine hydrochloride continues to be investigated for the treatment of pain in cancer, surgery, and more . The potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems merits further study .

properties

IUPAC Name

(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFSMCNJSOPUAY-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046443
Record name Duloxetine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Duloxetine hydrochloride

CAS RN

136434-34-9
Record name Duloxetine hydrochloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Duloxetine hydrochloride [USAN]
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Record name DULOXETINE HYDROCHLORIDE
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Record name Duloxetine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenepropanamine, N-methyl-γ-(1-naphthalenyloxy)-, hydrochloride (1:1), (γS)
Source European Chemicals Agency (ECHA)
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Record name DULOXETINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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